molecular formula C14H10ClFN4 B169702 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline CAS No. 184356-51-2

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline

Cat. No.: B169702
CAS No.: 184356-51-2
M. Wt: 288.71 g/mol
InChI Key: HJAGRTPTIMMQPY-UHFFFAOYSA-N
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Description

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a chemical compound with the molecular formula C14H10ClFN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its applications in medicinal chemistry, particularly in the development of targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline typically involves the reaction of 3-chloro-4-fluoroaniline with 6-aminoquinazoline under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core, enhancing their chemical and biological properties .

Scientific Research Applications

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, the compound inhibits its tyrosine kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes it a potent inhibitor of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR. This makes it a valuable compound in the development of targeted cancer therapies.

Biological Activity

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its antiviral properties against coronaviruses. This compound's structure, featuring both amino and chloro-fluoro substitutions, contributes to its interaction with various biological targets, particularly protein kinases such as the epidermal growth factor receptor (EGFR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11ClFN4\text{C}_{14}\text{H}_{11}\text{ClF}\text{N}_4

This compound is characterized by:

  • Molecular Weight : 292.72 g/mol
  • CAS Number : 184356-51-2
  • Solubility : Varies based on solvent, typically low in water but soluble in organic solvents.

The biological activity of this compound primarily involves the inhibition of tyrosine kinases, which are crucial in the signaling pathways that regulate cell proliferation and survival. The presence of the chloro and fluoro groups enhances its binding affinity to the ATP-binding site of EGFR, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings from various studies regarding its anticancer effects:

StudyCell LineIC50 (nM)Mechanism
Abouzeid & Shouman (2023) MCF-7 (breast cancer)0.13EGFR inhibition
Lu et al. (2023) A431 (epidermoid carcinoma)10.2Inhibition of EGFR resistant cells
PMC7414322 (2020) Various cancer lines0.157Inhibition of MERS-CoV, potential anticancer activity

Antiviral Activity

Recent research has also explored the antiviral properties of this compound against coronaviruses, particularly MERS-CoV. The compound demonstrated significant inhibitory effects with an IC50 value of 0.157 μM, indicating a promising therapeutic potential against viral infections while exhibiting no cytotoxicity in tested cell lines .

Case Studies

  • EGFR Inhibition in Cancer Cells :
    In a study by Abouzeid and Shouman, various derivatives of quinazoline were synthesized and tested for their activity against human breast cancer cells (MCF-7). The derivative containing this compound exhibited potent EGFR inhibitory activity with an IC50 value of 0.13 nM, demonstrating its potential as an effective anticancer agent.
  • Antimetastatic Effects :
    Another significant study focused on the antimetastatic effects of related quinazoline compounds in osteosarcoma cells (U-2 OS). The results indicated that these compounds inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4/c15-11-6-9(2-3-12(11)16)20-14-10-5-8(17)1-4-13(10)18-7-19-14/h1-7H,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAGRTPTIMMQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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